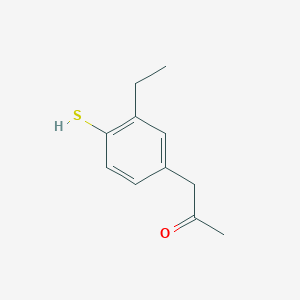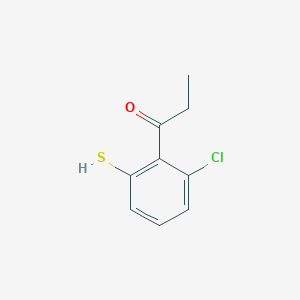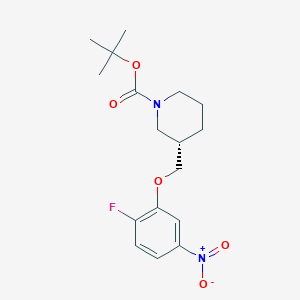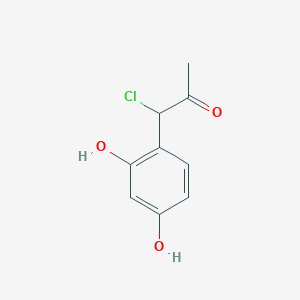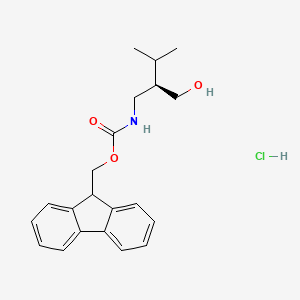
Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is a compound that belongs to the family of Fmoc-protected amino alcohols. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium carbonate (Na2CO3), triethylamine (TEA).
Solvents: Dichloromethane (DCM), methanol (MeOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amide or ester derivatives.
科学的研究の応用
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amine group under mild conditions. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group and regenerates the free amine .
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group as a protecting group instead of the Fmoc group.
Uniqueness
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which includes a chiral center and a hydroxyl group. This makes it particularly useful in the synthesis of complex peptides and other molecules where stereochemistry and functional group compatibility are important .
特性
分子式 |
C21H26ClNO3 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24);1H/t15-;/m1./s1 |
InChIキー |
UMLLUMNNWDBATE-XFULWGLBSA-N |
異性体SMILES |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
正規SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






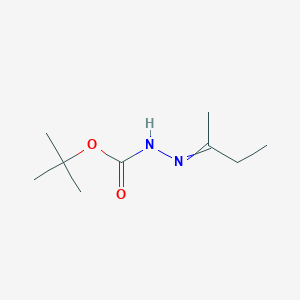
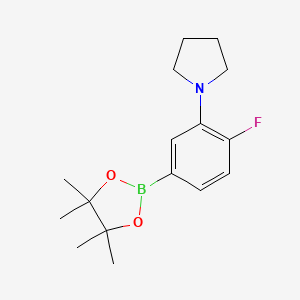
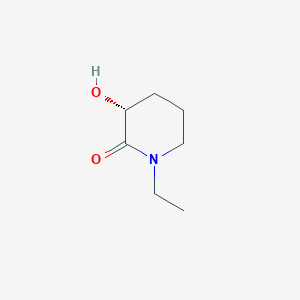
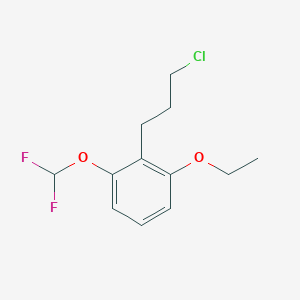
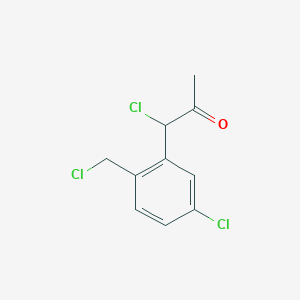
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
